![molecular formula C18H22N2O5S B5310705 N~1~-(4-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5310705.png)
N~1~-(4-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-methoxybenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as "PQ912," is a novel compound that has been developed for the treatment of Alzheimer's disease. PQ912 is a small molecule that has been designed to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is believed to be a major contributor to the development of Alzheimer's disease.
Mechanism of Action
PQ912 works by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta. By reducing the production of amyloid beta, PQ912 may help to slow or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
PQ912 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include a reduction in the production of amyloid beta, an improvement in cognitive function, and a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using PQ912 in lab experiments is that it has been shown to be effective in reducing the production of amyloid beta, a key factor in the development of Alzheimer's disease. However, one limitation of using PQ912 in lab experiments is that it may not be effective in all cases, and further research is needed to determine its effectiveness in different populations.
Future Directions
There are a number of future directions for research on PQ912. One area of focus is on determining the optimal dosage and administration of PQ912 for the treatment of Alzheimer's disease. Another area of focus is on identifying biomarkers that can be used to monitor the effectiveness of PQ912 in patients. Additionally, researchers are exploring the potential of combining PQ912 with other treatments, such as immunotherapy, to improve its effectiveness.
Synthesis Methods
PQ912 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of PQ912 has been described in detail in a number of scientific publications, including a paper published in the Journal of Medicinal Chemistry in 2017.
Scientific Research Applications
PQ912 has been the subject of extensive scientific research, with a number of studies demonstrating its potential as a treatment for Alzheimer's disease. In preclinical studies, PQ912 has been shown to reduce the production of amyloid beta in the brain, improve cognitive function, and reduce inflammation.
properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-9-7-14(8-10-16)12-19-18(21)13-20(26(3,22)23)15-5-4-6-17(11-15)25-2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVDRUUEKMUGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.